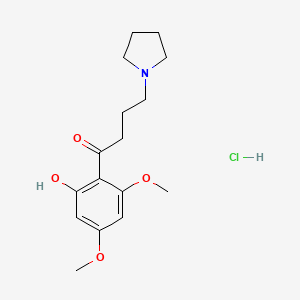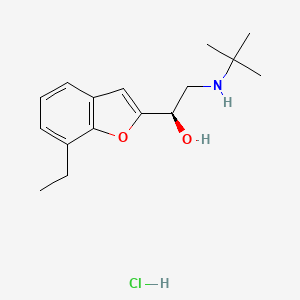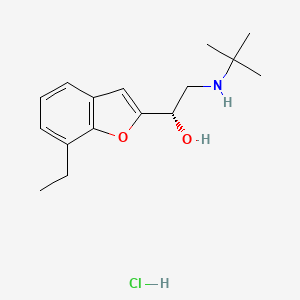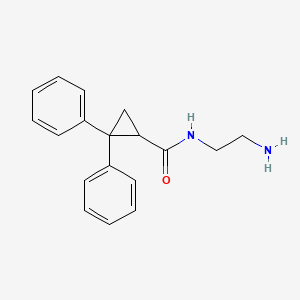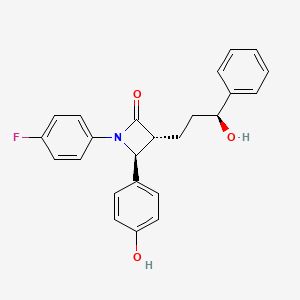
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Vue d'ensemble
Description
An stereoisomer of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L9) protein, a cholesterol transporter located in the apical membrane of enterocytes.
Applications De Recherche Scientifique
Ezetimibe Impurity 1: Comprehensive Analysis: Ezetimibe, known by its impurity name “Ezetimibe Impurity 1,” is a significant compound in pharmaceutical research and development. Below is a detailed analysis of its applications across various scientific fields:
Quality Control
In the quality control (QC) process, Ezetimibe Impurity 1 is used to validate the analytical methods employed in the manufacturing of Ezetimibe, guaranteeing that the final product meets the required standards .
Regulatory Compliance
For regulatory submissions such as Abbreviated New Drug Applications (ANDA), Ezetimibe Impurity 1 is utilized to demonstrate compliance with pharmacopeial standards, aiding in the approval process of generic versions of Ezetimibe .
Method Validation
During method validation (AMV), this impurity is used to confirm that the analytical procedures used are suitable for their intended purpose, which is critical for ensuring consistent quality in pharmaceutical products .
Stability Studies
Ezetimibe Impurity 1 plays a role in stability studies, which assess how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light .
Identification of Unknown Impurities
In pharmaceutical research, identifying unknown impurities is vital for drug safety. Ezetimibe Impurity 1 can be used as a comparison standard in these investigations .
Genotoxic Potential Assessment
Assessing the genotoxic potential of pharmaceutical compounds is essential for evaluating their safety. Ezetimibe Impurity 1 may be used in studies designed to detect genotoxic impurities .
Commercial Production
During commercial production, Ezetimibe Impurity 1 is employed to ensure that each batch of Ezetimibe maintains consistent quality and efficacy throughout its shelf life .
Mécanisme D'action
Ezetimibe Impurity 1, also known as (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one, is a compound related to Ezetimibe, a lipid-lowering compound .
Target of Action
The primary target of Ezetimibe Impurity 1 is likely similar to that of Ezetimibe, which is the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake .
Mode of Action
Ezetimibe Impurity 1, like Ezetimibe, is expected to interact with NPC1L1, inhibiting the absorption of cholesterol and phytosterols in the small intestine . This interaction reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
By inhibiting NPC1L1, Ezetimibe Impurity 1 interferes with the normal biochemical pathway of cholesterol absorption in the intestine . This results in a decrease in the total amount of cholesterol delivered to the liver .
Pharmacokinetics
The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours .
Result of Action
The inhibition of cholesterol absorption by Ezetimibe Impurity 1 leads to a decrease in the total amount of cholesterol in the body . This can help in the management of hypercholesterolemia .
Action Environment
The action of Ezetimibe Impurity 1, like that of Ezetimibe, can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the compound . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
Propriétés
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKGJGUGALISLD-XPWALMASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
CAS RN |
190595-66-5 | |
| Record name | Desfluoro Ezetimibe, (3'S,3R,4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57H34XFV8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing and studying Ezetimibe Impurity 1?
A1: Understanding the impurities present in a drug substance like Ezetimibe is crucial for several reasons. Firstly, it ensures the quality, safety, and efficacy of the final drug product. [] Characterizing impurities helps establish their potential toxicity and impact on the drug's stability. Additionally, studying the synthesis and properties of impurities can provide valuable insights into the drug's manufacturing process and potential side reactions.
Q2: The abstract mentions the preparation method of Ezetimibe Impurity 1. Can you elaborate on the significance of the starting material used?
A2: The abstract states that (4R)-3-[(5R)-5-phenyl-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone serves as the starting material for synthesizing Ezetimibe Impurity 1. [] This suggests a structural relationship between the starting material and the target impurity. Understanding the chemical transformations involved in this synthesis can help optimize the purification process of Ezetimibe, minimizing the presence of this impurity in the final drug product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)
![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)
